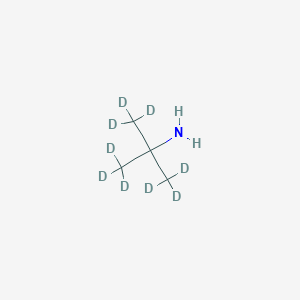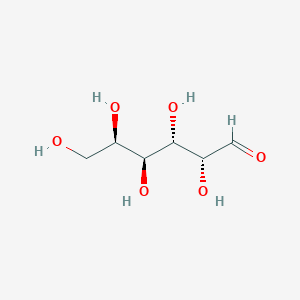
2-Acetilpiridina
Descripción general
Descripción
2-Acetylpyridine (2-AP) is an aromatic compound with a distinct nutty aroma. It is a derivative of pyridine, a heterocyclic aromatic ring compound. 2-AP is found in a variety of food products, including coffee, chocolate, and alcoholic beverages. It is also used as a flavoring agent in the pharmaceutical and cosmetics industries. 2-AP has been studied extensively in recent years due to its potential applications in the biomedical and biotechnology fields.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
La 2-acetilpiridina se ha utilizado en la síntesis de bases de Schiff, que han mostrado actividad antibacteriana contra Staphylococcus aureus resistente a la meticilina (MRSA), Acinetobacter baumannii y Pseudomonas aeruginosa . Estas bases de Schiff y sus complejos metálicos se han caracterizado y evaluado para determinar sus propiedades antibacterianas .
Aplicaciones antifúngicas
Los complejos metálicos de base de Schiff, que pueden derivarse de la this compound, han mostrado propiedades antifúngicas . Esto hace que la this compound sea un compuesto valioso en el desarrollo de agentes antifúngicos .
Aplicaciones antivirales
Los complejos metálicos de base de Schiff derivados de la this compound también han mostrado propiedades antivirales . Esto sugiere que la this compound podría utilizarse en el desarrollo de fármacos antivirales .
Aplicaciones anticancerígenas
Los complejos de this compound han mostrado una citotoxicidad muy baja hacia la línea celular de cáncer de mama MCF-7 . Esto sugiere aplicaciones potenciales en el diagnóstico y tratamiento del cáncer .
Aplicaciones agrícolas
La this compound encuentra aplicación en productos agrícolas como herbicidas, insecticidas, fungicidas y reguladores del crecimiento vegetal . Esto se debe a la bioactividad de las piridinas
Mecanismo De Acción
Target of Action
2-Acetylpyridine is known to interact with copper (II) complexes . In these complexes, the 2-acetylpyridine acts as a ligand , specifically a tridentate ligand with NNO-donor atoms . This means it can donate a pair of electrons to a metal ion, in this case, copper (II), forming a coordinate bond.
Mode of Action
The interaction of 2-acetylpyridine with its targets involves the formation of coordinate bonds between the ligand (2-acetylpyridine) and the metal ion (copper (II)) . This results in the formation of copper (II) complexes. The exact changes that occur as a result of this interaction depend on the specific complex formed and the conditions under which the interaction takes place.
Biochemical Pathways
It’s known that 2-acetylpyridine and its derivatives can act asiron chelators . Iron chelation can affect various biochemical pathways, particularly those involving redox reactions, as iron is a key component of many enzymes involved in these processes.
Pharmacokinetics
Given its use as a flavoring substance , it can be inferred that it is likely absorbed orally. Its distribution, metabolism, and excretion would depend on various factors, including its chemical structure and the presence of functional groups that could be metabolized or aid in its excretion.
Result of Action
It’s known that 2-acetylpyridine thiosemicarbazones are potentiron chelators and antiproliferative agents . This suggests that they could potentially inhibit the growth of cells, particularly cancer cells, by depriving them of iron, which is essential for various cellular processes.
Action Environment
The action, efficacy, and stability of 2-acetylpyridine can be influenced by various environmental factors. For instance, the formation of copper (II) complexes with 2-acetylpyridine can be influenced by the presence of other ligands, the concentration of copper (II) ions, and the pH of the solution . Furthermore, the flavoring properties of 2-acetylpyridine can be influenced by the food matrix in which it is present .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Acetylpyridine is a volatile flavor compound found in rye bread crust and roasted sesame . It has also been identified as a key contributor to the “scented rice”-like aroma in Yahonkaoluo leaves and Xiangjing-8618 rice
Cellular Effects
It is known that 2-Acetylpyridine exhibits very low teratogenicity when injected into chicken embryos
Molecular Mechanism
It is known that 2-Acetylpyridine forms complexes with copper (II), which have shown potential as anticancer agents
Propiedades
IUPAC Name |
1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKVQEKCUACUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024409 | |
| Record name | 1-(2-Pyridyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma | |
| Record name | 2-Acetylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19509 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Acetylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
189.00 to 193.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Acetylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether and acids, Soluble (in ethanol) | |
| Record name | 2-Acetylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.077-1.084 | |
| Record name | 2-Acetylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.37 [mmHg] | |
| Record name | 2-Acetylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19509 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1122-62-9, 30440-88-1 | |
| Record name | 2-Acetylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylpyridine (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ACETYLPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2-pyridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Pyridyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629O10UI3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-acetylpyridine?
A1: The molecular formula of 2-acetylpyridine is C7H7NO, and its molecular weight is 121.14 g/mol.
Q2: What spectroscopic data is available for 2-acetylpyridine?
A2: 2-acetylpyridine and its derivatives have been extensively characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study metal-ligand interactions in 2-acetylpyridine complexes. [, , , , , , , , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure and study the dynamic behavior of 2-acetylpyridine and its complexes. [, , , , , , , , , , , ]
- UV-Visible Spectroscopy: This technique is valuable for investigating electronic transitions and studying the interaction of 2-acetylpyridine derivatives with biological targets like DNA. [, , , , , , , , ]
Q3: What is the significance of tautomerism in 2-acetylpyridine complexes?
A3: 2-Acetylpyridine can exist in both keto and enol forms. Research has shown that complex formation with metal ions can induce enolization, influencing the coordination chemistry and properties of the resulting complexes. [, ]
Q4: What are the prominent biological activities exhibited by 2-acetylpyridine derivatives?
A4: 2-Acetylpyridine derivatives, particularly thiosemicarbazones, have demonstrated significant activity against various pathogens:
- Antimicrobial activity: Several derivatives display broad-spectrum activity against bacteria and fungi, including drug-resistant strains like Mycobacterium tuberculosis. [, , , , , , ]
- Antimalarial activity: N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones have shown potent activity against Plasmodium berghei in mice. [, ]
- Antileukemic activity: Various thiosemicarbazones demonstrate activity against leukemia P388 in mice. []
- Antiviral activity: Certain derivatives effectively inhibit ribonucleotide reductases of herpes simplex virus (HSV) and varicella-zoster virus (VZV), potentiating the effect of acyclovir. [, ]
Q5: How does the structure of 2-acetylpyridine thiosemicarbazones influence their antimycobacterial activity?
A5: Studies have revealed a parabolic relationship between the structure of 2-acetylpyridine thiosemicarbazones, specifically their partition coefficient (log P), and their activity against Mycobacterium species. An optimal log P range around 3.0-4.0 is crucial for activity against both fast-growing (M. smegmatis) and slow-growing pathogenic mycobacteria. []
Q6: How do 2-acetylpyridine thiocarbonohydrazones interact with herpes simplex virus (HSV)?
A6: Research indicates that these compounds act as potent inactivators of ribonucleotide reductase, an enzyme crucial for HSV replication. They achieve this by decreasing the dGTP pool and increasing the acyclovir triphosphate pool in infected cells, thereby enhancing acyclovir's antiviral activity. [, ]
Q7: What types of metal complexes are commonly formed with 2-acetylpyridine and its derivatives?
A7: 2-Acetylpyridine and its derivatives readily form complexes with various transition metals, including:
- Copper(II): These complexes often exhibit square planar geometry and have shown promising antitumor activity. [, , , ]
- Nickel(II): Nickel(II) complexes also frequently adopt square planar geometry and demonstrate biological activity against microbes and tumor cells. [, , , ]
- Cobalt(II): Cobalt complexes have been studied for their structural diversity and potential applications in catalysis. [, , ]
- Indium(III): Indium complexes with 2-acetylpyridine thiosemicarbazones have demonstrated enhanced cytotoxic and antimicrobial activity compared to the free ligands. []
- Gallium(III): Gallium complexes exhibit potential as antitumor and antiviral agents. []
Q8: How does the presence of halogens in metal salts influence complex formation?
A8: Research suggests that halogen ions can hinder the enolization of 2-acetylpyridine during complex formation, leading to the formation of less stable ketonic complexes. []
Q9: How does the nature of the N4 substituent in 2-acetylpyridine thiosemicarbazones affect their coordination chemistry and biological activity?
A9: The size and electronic properties of the N4 substituent significantly impact the coordination mode of the thiosemicarbazone ligand and the geometry of the resulting metal complex. This, in turn, influences the complex's stability, solubility, and biological activity. [, , , , ]
Q10: How is computational chemistry employed in research on 2-acetylpyridine derivatives?
A10: Computational tools play a vital role in:
- Structure elucidation and characterization: Techniques like X-ray diffraction analysis are used to determine the crystal structures of novel 2-acetylpyridine derivatives and their metal complexes. [, , , , , , , , , , ]
- Understanding structure-activity relationships (SAR): Computational models help establish correlations between the structure of 2-acetylpyridine derivatives and their biological activity, facilitating the design of more potent and selective compounds. [, , , , , , ]
- Mechanistic studies: Density functional theory (DFT) calculations provide insights into the reaction mechanisms involved in the synthesis and biological activity of 2-acetylpyridine derivatives. [, ]
Q11: What are the key considerations for designing 2-acetylpyridine-based drugs?
A11: Drug design strategies focus on:
- Optimizing the partition coefficient (log P): Achieving an optimal log P range is crucial for balancing solubility and permeability, essential for drug efficacy. []
- Modulating the electronic properties: Introducing specific substituents can fine-tune the electronic properties of the molecule, impacting its interactions with biological targets and influencing its activity and selectivity. [, , , , , , ]
- Improving bioavailability and stability: Formulation strategies and structural modifications are explored to enhance drug solubility, stability, and delivery to the target site. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
